3-Methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione 3-Methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2195877-51-9
VCID: VC6565636
InChI: InChI=1S/C13H16N4O4/c1-15-11(18)8-17(13(15)20)9-3-6-16(7-4-9)12(19)10-2-5-14-21-10/h2,5,9H,3-4,6-8H2,1H3
SMILES: CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=NO3
Molecular Formula: C13H16N4O4
Molecular Weight: 292.295

3-Methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

CAS No.: 2195877-51-9

Cat. No.: VC6565636

Molecular Formula: C13H16N4O4

Molecular Weight: 292.295

* For research use only. Not for human or veterinary use.

3-Methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione - 2195877-51-9

Specification

CAS No. 2195877-51-9
Molecular Formula C13H16N4O4
Molecular Weight 292.295
IUPAC Name 3-methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C13H16N4O4/c1-15-11(18)8-17(13(15)20)9-3-6-16(7-4-9)12(19)10-2-5-14-21-10/h2,5,9H,3-4,6-8H2,1H3
Standard InChI Key ASJAGHCDXIBQEF-UHFFFAOYSA-N
SMILES CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=NO3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 3-methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione, reflects its intricate architecture. Key structural features include:

  • A piperidine ring substituted at the 4-position with an imidazolidine-dione group.

  • An oxazole-5-carbonyl moiety attached to the piperidine nitrogen.

  • A methyl group at the 3-position of the imidazolidine-dione core.

Molecular Properties

PropertyValueSource
Molecular FormulaC13H16N4O4\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_4PubChem
Molecular Weight292.29 g/molPubChem
InChI KeyASJAGHCDXIBQEF-UHFFFAOYSA-NPubChem
SMILESCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=NO3PubChem

The compound’s imidazolidine-2,4-dione core is a hallmark of hydantoin derivatives, which are known for their diverse biological activities, including anticonvulsant and antimicrobial effects. The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, contributes to its potential as a pharmacophore due to its electron-rich nature and ability to participate in hydrogen bonding.

Synthesis and Industrial Production

The synthesis of 3-methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves multi-step reactions optimized for yield and purity.

Key Synthetic Steps

  • Oxazole Ring Formation: The 1,2-oxazole moiety is typically synthesized via cyclization of β-ketoamides or through the Robinson-Gabriel synthesis, which employs dehydration of 2-acylaminoketones.

  • Piperidine Functionalization: The piperidine ring is introduced via hydrogenation of pyridine derivatives or through nucleophilic substitution reactions.

  • Coupling Reactions: The oxazole-5-carbonyl group is attached to the piperidine nitrogen using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Imidazolidine-Dione Assembly: The imidazolidine-2,4-dione core is formed via cyclization of urea derivatives under acidic or basic conditions, with a methyl group introduced at the 3-position through alkylation.

Industrial Scalability

Industrial production prioritizes continuous flow reactors and automated purification systems to enhance efficiency. For example, VulcanChem reports that optimized reaction conditions (e.g., controlled temperature at 80C80^\circ \text{C} and pressure at 2 atm) achieve yields exceeding 75% for critical steps.

Research Applications

Pharmaceutical Development

The compound serves as a building block for designing kinase inhibitors and GPCR modulators. Its piperidine and oxazole groups are prevalent in FDA-approved drugs, such as the antipsychotic risperidone and the antifungal voriconazole.

Material Science

Oxazole derivatives are employed in photoactive polymers due to their electron-deficient aromatic systems. Functionalization of the imidazolidine-dione core could yield materials with tunable fluorescence properties.

Comparison with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
03M (Ligand Expo)Chloro-indolyl substituentUnknown
HydantoinLacks oxazole and piperidineAnticonvulsant, antimicrobial

The methyl group and oxazole-5-carbonyl moiety in 3-methyl-1-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione distinguish it from simpler hydantoins, potentially enhancing target selectivity .

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